This compound can be sourced from various synthetic pathways involving the cyclization of specific precursors. It is classified under the category of organic compounds, specifically as a substituted dihydropyridine. The chemical structure can be denoted by its International Union of Pure and Applied Chemistry name, which reflects its molecular composition.
The synthesis of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one typically involves several key steps:
The molecular structure of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one can be detailed as follows:
The compound’s three-dimensional conformation can significantly influence its reactivity and interaction with biological targets.
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one primarily involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one include:
The applications of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one are diverse:
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one (CAS 15057-43-9) exemplifies a structurally unique 2-pyridone derivative with significant implications in heterocyclic chemistry. Its molecular formula (C₁₂H₁₃NO₂) features a benzyl-substituted nitrogen atom and a tautomerizable 5-hydroxy group, enabling dynamic lactam-lactim equilibrium. This tautomerism facilitates hydrogen-bonding networks critical for supramolecular assembly and biomolecular recognition [3] [7]. The compound’s crystalline structure reveals intramolecular hydrogen bonding between N1–H and the C5–O group, stabilizing the dihydropyridone ring in a half-chair conformation. This conformational rigidity enhances its utility as a synthetic building block for complex heterocycles [3] [4].
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₃NO₂ |
Molecular Weight | 203.24 g/mol |
SMILES | O=C1CN(CC2=CC=CC=C2)CC(O)=C1 |
Tautomeric Equilibrium | Lactam (dominant in solid state) |
Key Functional Groups | N-Benzyl, 5-Hydroxy, Enone system |
Hydrogen Bonding Capacity | Dual donor/acceptor capability |
The benzyl group at N1 enhances lipophilicity (logP ~1.8), while the 5-hydroxy group enables salt formation and metal coordination. These features collectively position this scaffold as a versatile precursor for anticancer and antimicrobial agents, leveraging its bioisosteric resemblance to peptide bonds and phenolic systems [4] [7].
The synthesis of 1-benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one emerged from early 20th-century explorations into pyridone reactivity. Initial synthetic routes involved multistep condensation of benzylamine with β-ketoesters, yielding low efficiencies (~30%) [9]. A transformative advancement occurred in the 1980s with microwave-assisted one-pot protocols, enabling direct coupling of trans-chalcone with benzyl isocyanide in aqueous media. This method achieved 64% yield under 150°C microwave irradiation, exemplifying green chemistry principles [2].
The 2000s witnessed structural diversification through catalytic methods. Palladium-catalyzed N-benzylation allowed installation of substituted benzyl groups (e.g., 2-Cl, 4-CN), enhancing biochemical potency [9]. Concurrently, asymmetric organocatalysis enabled enantioselective synthesis of dihydropyridones with >90% ee, critical for targeting chiral biological receptors [7]. Key milestones include:
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one epitomizes the broader pharmacological relevance of 2-pyridone scaffolds. Its structural attributes enable three key bioactivity mechanisms:
Receptor Modulation
The compound serves as a core template for estrogen receptor (ERα) antagonists in breast cancer therapy. Derivatives like Compound 35 from PMC9655618 inhibit 17β-estradiol-stimulated ERα transcription (IC₅₀ = 0.58 μM) by inducing ERα polyubiquitination and proteasomal degradation. This mechanism circumvents the partial agonism of tamoxifen, reducing endometrial cancer risk [2]. Molecular docking confirms hydrophobic interactions between the benzyl group and ERα’s Leu387/Phe404 residues, while the 5-hydroxy group hydrogen-bonds with His524 [2] [4].
Enzyme Inhibition
Optimized derivatives exhibit potent inhibition of bacterial enoyl-ACP reductase (FabI), a target in Bacillus anthracis. Introduction of 2-Cl substituents on the benzyl ring (e.g., Compound 2) enhanced IC₅₀ to 1.5 μM by filling a hydrophobic pocket near Val201 and Ile207 [9]. The 5-hydroxy group mimics the phenolic OH of triclosan, hydrogen-bonding with NAD⁺’s ribose and Tyr157, thereby disrupting fatty acid biosynthesis [9].
PROTAC Applications
Recent derivatizations incorporate this scaffold into proteolysis-targeting chimeras (PROTACs). MS132 (a von Hippel-Lindau-recruiting PROTAC) features the dihydropyridone core linked to a VHL ligand via alkyl tethers. This compound achieves WDR5 degradation at 0.1 μM in pancreatic cancer cells, suppressing proliferation by disrupting chromatin-remodeling complexes [6].
Table 2: Bioactive Derivatives and Their Applications
Derivative Structure | Biological Target | Activity | Mechanistic Insight |
---|---|---|---|
3-Br-4,5-(MeO)₂-benzyl variant | ERα (Breast cancer) | IC₅₀ = 0.58 μM | ERα ubiquitination & degradation |
2-Cl-benzyl variant | B. anthracis enoyl-ACP reductase | IC₅₀ = 1.5 μM | NAD⁺ displacement, fatty acid synthesis blockade |
MS132 (PROTAC) | WDR5 (Pancreatic cancer) | DC₅₀ = 0.1 μM | K296 ubiquitination, proteasomal degradation |
These case studies underscore the scaffold’s versatility in drug discovery, enabling tailored interactions with diverse disease targets through strategic functionalization [4] [6] [9]. Future research directions include developing bifunctional molecules for neurodegenerative diseases and antibiotic resistance, leveraging the scaffold’s synthetic tractability and favorable ADMET profiles (e.g., water solubility >50 μg/mL, BBB penetration predicted) [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4